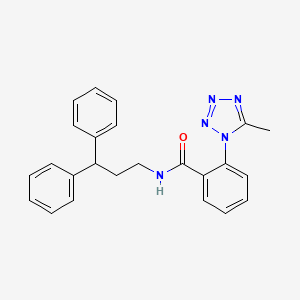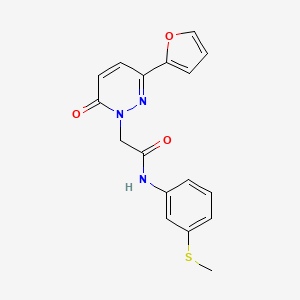
N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentylamine , is a chemical compound with the following structural formula:
C21H22N6O
It belongs to the class of amides and contains a tetrazole ring. The compound’s systematic name reflects its substituents: a diphenylpropyl group, a tetrazole ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Dipentylamine. One common method involves the reaction of 3,3-diphenylpropylamine with 5-methyl-1H-tetrazole in the presence of a suitable solvent and reagents. The reaction proceeds through nucleophilic substitution at the tetrazole ring nitrogen.
Reaction Conditions:Reagents: 3,3-diphenylpropylamine, 5-methyl-1H-tetrazole
Solvent: Organic solvents (e.g., dichloromethane, toluene)
Temperature: Typically at room temperature or slightly elevated
Catalyst: None required
Industrial Production: Dipentylamine is industrially produced using optimized conditions to achieve high yields. Large-scale synthesis involves efficient purification and isolation techniques.
Chemical Reactions Analysis
Dipentylamine undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the amide group yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the tetrazole ring nitrogen.
Major Products: The primary products include N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide itself, its N-oxide, and reduced forms.
Scientific Research Applications
Dipentylamine finds applications in:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Studying its effects on cellular processes.
Medicine: Investigating potential pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. Dipentylamine likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Dipentylamine’s uniqueness lies in its combination of a diphenylpropyl group, tetrazole ring, and benzamide moiety. Similar compounds include other tetrazole derivatives, but Dipentylamine’s specific substitution pattern sets it apart.
Remember that further research and experimentation are essential to fully understand Dipentylamine’s properties and applications.
: Reference: ChemSpider
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)23-15-9-8-14-22(23)24(30)25-17-16-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,21H,16-17H2,1H3,(H,25,30) |
InChI Key |
PNJUUHISPWMCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B10983838.png)
![N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide](/img/structure/B10983843.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10983848.png)
![N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10983857.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983866.png)

![4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983883.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10983889.png)
![5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10983890.png)
![2-(2,5-Dioxo-1-phenyl-4-imidazolidinyl)-N-[2-(1-methyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10983891.png)
![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983893.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10983894.png)
![(4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10983899.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B10983902.png)
